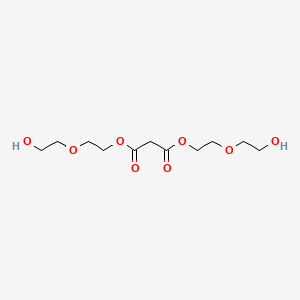

Bis(2-(2-hydroxyethoxy)ethyl) malonate

Description

Overview of Malonate Esters in Organic Synthesis and Polymer Chemistry

Malonate esters, such as diethyl malonate and dimethyl malonate, are cornerstone reagents in organic synthesis, prized for the reactivity of the methylene (B1212753) group positioned between two carbonyl groups. This "active methylene" group exhibits notable acidity, allowing for easy deprotonation to form a stable carbanion. This nucleophilic carbanion is central to the malonic ester synthesis, a classic and versatile method for forming carbon-carbon bonds and synthesizing a wide array of substituted carboxylic acids. nih.govrsc.org

In the realm of polymer chemistry, the utility of malonate esters extends beyond traditional organic synthesis. They serve as multifunctional building blocks, acting as monomers, cross-linking agents, and precursors in polymerization processes. google.com Their ability to participate in reactions like Michael additions and to be incorporated into polyester (B1180765) chains makes them valuable for creating polymers with specific functionalities. google.comgoogle.com For instance, malonate groups can be integrated into polyester backbones to enhance properties or to act as a point for further chemical modification. google.com While the synthesis of high molecular weight polyesters directly from malonic acid or its simple esters has been challenging, their derivatives are pivotal in creating hyperbranched polyesters and other complex polymer architectures. rsc.org

Significance of Poly(ethylene glycol) (PEG) Analogues and Ether Linkages in Material Design

Poly(ethylene glycol) (PEG) and molecules containing repeating ethylene (B1197577) glycol units are of paramount importance in material design, particularly for biomedical applications. The defining characteristic of these structures is their hydrophilicity, which imparts high water solubility and creates a hydrated structure that is biocompatible and resistant to protein adsorption. nih.gov This "stealth" quality is critical in applications like drug delivery, as it helps PEG-ylated materials evade the body's immune system, prolonging circulation time and improving therapeutic efficacy. researchgate.net

The ether linkages (C-O-C) that form the backbone of PEG and its analogues are responsible for much of their desirable properties. These linkages provide significant flexibility to the polymer chain, which is crucial for creating materials ranging from soft hydrogels to more robust structures. nih.gov In polymer design, the incorporation of ether linkages can disrupt chain linearity and reduce crystallinity, which can improve the processability and amorphous nature of the resulting material. nih.gov By designing monomers that include PEG-like chains, scientists can create functional biomaterials, such as injectable hydrogels, for tissue engineering and regenerative medicine. rsc.org The ability to create monomers with terminal functional groups on PEG chains allows for their incorporation into larger polymer networks, thereby imparting PEG's beneficial properties to the final material. nih.govbiu.ac.il

Research Rationale and Strategic Importance of Bis(2-(2-hydroxyethoxy)ethyl) Malonate in Advanced Materials

The strategic design of this compound stems from the desire to create a single monomer that embodies the advantageous properties of both malonate esters and poly(ethylene glycol). This bifunctional monomer serves as a bridge between these two important classes of chemical structures, offering a unique combination of reactivity and functionality for the synthesis of advanced materials.

The core malonate group provides a reactive center that can be utilized in various polymerization reactions. It can serve as a building block in the creation of polyesters, where the malonate unit is integrated into the main polymer chain. rsc.org The ester groups themselves are susceptible to transesterification, a key reaction in polyester synthesis. google.com

Simultaneously, the two side chains, each containing two ethylene glycol units terminating in a hydroxyl group, introduce the desirable characteristics of PEG. These chains impart hydrophilicity, flexibility, and biocompatibility to the resulting polymers. The terminal hydroxyl (-OH) groups are the key to its function as a bifunctional monomer, providing the reactive sites necessary for step-growth polymerization. fiveable.me This allows this compound to react with other bifunctional monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers inherently possess PEG-like segments, which can be crucial for applications in the biomedical field, such as in the development of biodegradable hydrogels for tissue engineering or drug delivery vehicles. nih.govnih.gov

The strategic importance of this monomer lies in its ability to simplify the synthesis of complex functional polymers. By incorporating PEG-like and malonate features into a single, ready-to-use building block, material scientists can more easily and precisely control the architecture and properties of the final polymer product.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 120675-12-9 |

| Molecular Formula | C11H20O8 |

| Functionality | Bifunctional Monomer (Diol) |

| Key Structural Features | Central malonate ester core, Two hydrophilic diethylene glycol side chains, Two terminal primary hydroxyl groups |

Historical Context and Evolution of Related Bifunctional Monomers

The concept of using bifunctional monomers to create long-chain polymers is a cornerstone of polymer science, dating back to the pioneering work of Wallace Carothers at DuPont in the 1930s. wikipedia.org His systematic research into step-growth polymerization, reacting bifunctional monomers like diols and dicarboxylic acids, led to the creation of the first synthetic polyesters and polyamides (nylons). wikipedia.org This work established the fundamental principle that monomers with two reactive functional groups could be linked together sequentially to form dimers, trimers, and eventually high molecular weight polymers. wikipedia.orgfiveable.me

Initially, the focus was on simple aliphatic and aromatic monomers. However, as the demand for polymers with more specialized properties grew, chemists began to design more complex bifunctional monomers. The goal was to build specific functionalities directly into the monomer unit itself, which would then be expressed in the final polymer. This led to the development of monomers incorporating various features to control properties like thermal stability, solubility, and flexibility.

The evolution towards monomers like this compound reflects this trend of increasing sophistication. Early bifunctional monomers were typically simple diacids, diols, or diamines. fiveable.me The subsequent development involved creating monomers that contained additional chemical groups to impart specific characteristics. For instance, the inclusion of ether linkages in monomers was found to increase the flexibility and alter the crystallinity of polymers. nih.gov Similarly, ester groups were fundamental to the vast class of polyesters. The innovation lies in the deliberate combination of these features into a single, multifunctional molecule. Monomers that merge a reactive core (like a malonate) with functional side chains (like PEG analogues) represent a modern approach to polymer design, allowing for the creation of highly tailored materials from the ground up.

Properties

CAS No. |

120675-12-9 |

|---|---|

Molecular Formula |

C11H20O8 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

bis[2-(2-hydroxyethoxy)ethyl] propanedioate |

InChI |

InChI=1S/C11H20O8/c12-1-3-16-5-7-18-10(14)9-11(15)19-8-6-17-4-2-13/h12-13H,1-9H2 |

InChI Key |

WBNBJGCTJVBFFR-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOC(=O)CC(=O)OCCOCCO)O |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 2 Hydroxyethoxy Ethyl Malonate and Its Derivatives

Esterification and Transesterification Approaches to Bis(2-(2-hydroxyethoxy)ethyl) Malonate

The primary route to this compound involves the direct esterification of malonic acid with diethylene glycol or the transesterification of a dialkyl malonate with diethylene glycol. Both pathways aim to form ester linkages at both carboxylic acid groups of the malonate moiety.

Direct esterification is an equilibrium-driven reaction where malonic acid is reacted with an excess of diethylene glycol in the presence of an acid catalyst. The removal of water, a byproduct, is crucial to drive the reaction towards the formation of the desired diester.

Transesterification offers an alternative route, wherein a lower boiling point alcohol from a simple dialkyl malonate (e.g., dimethyl or diethyl malonate) is displaced by the higher boiling diethylene glycol. This method can sometimes offer better control over the reaction and milder conditions.

Catalytic Systems for Esterification Optimization

The choice of catalyst is critical in optimizing the synthesis of this compound, influencing both reaction rate and product yield. Various catalytic systems have been explored for similar esterification and transesterification reactions.

For direct esterification, strong acid catalysts are commonly employed. These include:

Sulfuric Acid (H₂SO₄): A conventional and cost-effective catalyst, though it can sometimes lead to side reactions and discoloration of the product.

p-Toluenesulfonic Acid (p-TSA): A solid, organic acid catalyst that is often easier to handle and can lead to cleaner reactions compared to sulfuric acid.

Ion-Exchange Resins: Solid acid catalysts, such as Amberlyst-15, offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.

In transesterification reactions, a broader range of catalysts can be utilized, including:

Metal Acetates: Zinc acetate (B1210297) and manganese acetate are effective catalysts for transesterification, particularly in the synthesis of polyesters from dimethyl terephthalate (B1205515) and glycols, a process with analogous chemistry.

Organometallic Compounds: Titanate esters, such as tetrabutyl titanate, are known to be efficient transesterification catalysts.

Basic Catalysts: While less common for this specific transformation due to the potential for side reactions with the ester groups, strong bases like sodium ethoxide can catalyze transesterification. However, their use requires careful control of reaction conditions to prevent saponification.

The selection of an optimal catalyst depends on factors such as the desired reaction temperature, the purity requirements of the final product, and considerations for catalyst removal and environmental impact.

Table 1: Comparison of Catalytic Systems for Analogous Esterification Reactions

| Catalyst Type | Specific Examples | Advantages | Disadvantages |

| Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid | High activity, low cost | Can cause side reactions, difficult to remove |

| Solid Acids | Amberlyst-15, Zeolites | Easy separation, reusable | Lower activity compared to liquid acids |

| Metal Salts | Zinc Acetate, Tin(II) Chloride | High activity in transesterification | Potential for metal contamination in product |

| Organometallics | Tetrabutyl Titanate | High efficiency | Sensitive to moisture |

Solvent Selection and Reaction Kinetics in this compound Synthesis

The choice of solvent, or the decision to run the reaction neat (without a solvent), significantly impacts the reaction kinetics. In many industrial esterifications, the reaction is performed without a solvent, using an excess of the alcohol reactant to act as the reaction medium.

For the synthesis of this compound, using an excess of diethylene glycol is a common approach. This not only drives the equilibrium towards the product side but also serves to dissolve the malonic acid.

In cases where a solvent is employed, it is typically a non-polar, high-boiling point solvent that can form an azeotrope with water, facilitating its removal. Examples of such solvents include:

Toluene

Xylene

The use of an azeotropic solvent allows for the continuous removal of water via a Dean-Stark apparatus, thereby shifting the reaction equilibrium to favor ester formation.

The kinetics of the esterification of diethylene glycol with dicarboxylic acids generally follow second-order kinetics, being first order with respect to both the acid and the alcohol concentration. The rate of reaction is influenced by several factors:

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions such as dehydration of diethylene glycol to form dioxane.

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the catalyst.

Reactant Ratio: A higher molar ratio of diethylene glycol to malonic acid increases the rate of the forward reaction.

Kinetic studies on similar systems, such as the esterification of diethylene glycol monobutyl ether with acetic acid, have demonstrated that pseudo-homogeneous models can effectively describe the reaction behavior. These models are crucial for reactor design and process optimization.

Distillation and Purification Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound in subsequent reactions or formulations. The primary purification method for this high-boiling point ester is vacuum distillation.

The purification process typically involves the following steps:

Neutralization and Catalyst Removal: If a liquid acid or base catalyst is used, it must first be neutralized. The resulting salt is then typically removed by filtration or washing with water. Solid catalysts are removed by simple filtration.

Removal of Excess Reactants: Excess diethylene glycol, being a high-boiling point liquid, is removed under reduced pressure.

Vacuum Distillation of the Product: The crude this compound is then distilled under high vacuum to separate it from non-volatile impurities and any side products. The distillation is typically carried out using a fractional distillation column to achieve high purity.

Table 2: Typical Distillation Parameters for High-Boiling Point Esters

| Parameter | Typical Range |

| Pressure | 0.1 - 5 mmHg |

| Pot Temperature | 150 - 220 °C |

| Head Temperature | Dependent on the boiling point of the specific compound |

Crystallization can also be employed as a purification technique, either as an alternative to or in conjunction with distillation. The selection of an appropriate solvent is critical for successful crystallization. A suitable solvent should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution.

Advanced Synthetic Strategies Utilizing Malonate Chemistry

Beyond direct esterification, advanced synthetic strategies leveraging the reactivity of the malonate core can be employed to synthesize this compound and its derivatives. These methods offer alternative pathways that can be advantageous in specific contexts, such as the introduction of other functional groups.

Condensation Reactions with Hydroxyethoxyethyl Moieties

Condensation reactions provide a versatile approach to forming the desired ester. This can involve the reaction of a more reactive malonic acid derivative with diethylene glycol. For instance, malonyl dichloride can react with diethylene glycol in the presence of a base to form the diester. This method is often faster and proceeds under milder conditions than direct esterification but requires the preparation of the more reactive, and often less stable, malonyl dichloride.

Another approach involves the reaction of a malonate ester with a derivatized diethylene glycol, for example, one where the hydroxyl group has been converted to a better leaving group. However, for the synthesis of the target compound, the direct reaction of the hydroxyl groups is more straightforward.

Derivatization of Precursor Malonate Esters

The reactivity of the active methylene (B1212753) group in malonate esters can be exploited to synthesize derivatives of this compound. The general malonic ester synthesis involves the deprotonation of the α-carbon with a base, followed by alkylation with an alkyl halide. rsc.orgwikipedia.org

This strategy can be applied to a pre-formed this compound, although the presence of the free hydroxyl groups might interfere with the reaction, potentially requiring a protection-deprotection sequence. A more practical approach would be to first perform the alkylation on a simple dialkyl malonate, such as diethyl malonate, and then carry out the transesterification with diethylene glycol to obtain the desired substituted this compound.

This two-step process allows for the introduction of a wide variety of substituents at the central carbon of the malonate, leading to a diverse range of derivatives with tailored properties. The choice of base for the deprotonation is typically an alkoxide that matches the ester groups to avoid transesterification during the alkylation step. wikipedia.org

Chemoenzymatic Synthesis and Biocatalysis in the Preparation of Malonate-Containing Compounds

The convergence of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for the production of complex molecules like this compound. This strategy harnesses the high selectivity and efficiency of biocatalysts, such as enzymes, to perform specific chemical transformations under mild conditions, often overcoming the limitations of traditional chemical synthesis. In the context of malonate-containing compounds, biocatalysis, particularly with lipases, has emerged as a key technology for creating ester linkages with high precision and in a more environmentally friendly manner.

Exploration of Lipase-Mediated Transesterification for this compound

Lipases are enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters through esterification, alcoholysis, and transesterification. The transesterification (or alcoholysis) of a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with diethylene glycol in the presence of a lipase (B570770) is a promising route for the synthesis of this compound.

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the malonate ester, leading to the release of an alcohol molecule (e.g., methanol (B129727) or ethanol) and the formation of a covalent intermediate. Subsequently, the hydroxyl group of diethylene glycol attacks the acyl-enzyme intermediate, regenerating the enzyme and producing the desired malonate ester. This process is repeated for the second ester group of the malonate.

Immobilized lipases are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused, which improves the cost-effectiveness of the process. Candida antarctica lipase B (CALB) is a commonly used and highly effective biocatalyst for such transesterification reactions. google.com The use of a solvent-free system or a green solvent can further enhance the environmental credentials of this synthetic route. nih.gov

Key parameters that influence the efficiency of the lipase-mediated transesterification include temperature, reaction time, enzyme loading, and the molar ratio of the reactants. The removal of the alcohol byproduct (e.g., through vacuum) can shift the equilibrium towards the product, leading to higher yields.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 40-70 °C | Increases reaction rate, but higher temperatures can lead to enzyme denaturation. |

| Enzyme Loading | 1-10% (w/w) | Higher loading increases the reaction rate but also the cost. |

| Molar Ratio (Diol:Diester) | 1:1 to 5:1 | An excess of the diol can favor the formation of the desired product. |

| Pressure | Atmospheric or Vacuum | Vacuum helps in removing the alcohol byproduct, driving the reaction forward. |

This interactive table summarizes the key parameters and their effects on lipase-mediated transesterification.

Biotechnological Approaches for Raw Material Precursors

A significant advantage of chemoenzymatic synthesis is the potential to use raw materials derived from renewable resources through biotechnological processes. The key precursors for this compound are malonic acid and diethylene glycol.

Malonic Acid: Traditionally produced from petrochemical sources, there is growing interest in the microbial fermentation of renewable feedstocks to produce malonic acid. nih.govspecialchem.com Genetically engineered microorganisms, such as Escherichia coli and the yeast Pichia Kudriavzevii, have been developed to produce malonic acid from glucose. wikipedia.orgchemtoll.co.za These engineered microbes typically utilize metabolic pathways that convert central metabolites into malonic acid. This biotechnological route offers a more sustainable alternative to the conventional chemical synthesis, which often involves hazardous reagents like cyanide. nih.gov

Diethylene Glycol: Diethylene glycol is conventionally produced as a byproduct of ethylene (B1197577) glycol synthesis, which primarily relies on the hydration of ethylene oxide derived from petroleum. chemtoll.co.zamdpi.com While direct biotechnological production of diethylene glycol is not yet established, significant progress has been made in the biosynthesis of its precursor, ethylene glycol, from renewable resources. specialchem.com Engineered microbes have been shown to produce ethylene glycol from sugars like glucose and xylose. nih.govnih.gov Additionally, enzymatic cascades are being explored to convert glycerol, a byproduct of biodiesel production, into ethylene glycol. As these bio-based ethylene glycol technologies mature, they could provide a more sustainable feedstock for the production of diethylene glycol.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated based on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comchemicalbook.com

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The lipase-mediated transesterification of a dialkyl malonate with diethylene glycol exhibits a high atom economy. In this reaction, the majority of the atoms from the reactants are incorporated into the final product. The only byproduct is a small alcohol molecule (e.g., methanol or ethanol), which can potentially be recovered and reused.

The 12 Principles of Green Chemistry in the Synthesis of this compound:

| Principle | Application in the Chemoenzymatic Synthesis |

| 1. Prevention | The high selectivity of enzymes minimizes the formation of byproducts, thus preventing waste. |

| 2. Atom Economy | As discussed, the transesterification reaction has a high atom economy. |

| 3. Less Hazardous Chemical Syntheses | Biocatalytic reactions are carried out under mild conditions (moderate temperature and pressure) and avoid the use of harsh or toxic reagents. |

| 4. Designing Safer Chemicals | The biodegradability of malonate esters is a desirable feature for certain applications. |

| 5. Safer Solvents and Auxiliaries | The reaction can often be performed in a solvent-free system or with environmentally benign solvents. |

| 6. Design for Energy Efficiency | Enzymatic reactions typically require lower energy input compared to traditional chemical processes that often need high temperatures and pressures. |

| 7. Use of Renewable Feedstocks | The precursors, malonic acid and diethylene glycol (via ethylene glycol), can be sourced from renewable biomass through biotechnological routes. nih.govspecialchem.com |

| 8. Reduce Derivatives | Enzymatic synthesis often eliminates the need for protecting groups, which simplifies the process and reduces waste. |

| 9. Catalysis | Lipases are highly efficient and selective catalysts, and immobilized enzymes can be reused multiple times. nih.gov |

| 10. Design for Degradation | Malonate esters are generally susceptible to hydrolysis, leading to biodegradable products. |

| 11. Real-time Analysis for Pollution Prevention | In-process monitoring can be used to optimize reaction conditions and minimize waste. |

| 12. Inherently Safer Chemistry for Accident Prevention | The use of mild reaction conditions and less hazardous materials reduces the risk of chemical accidents. |

This interactive table illustrates the alignment of the chemoenzymatic synthesis of this compound with the twelve principles of green chemistry.

By integrating biocatalysis with the use of renewable feedstocks, the synthesis of this compound can be designed to be a highly efficient, sustainable, and environmentally responsible process.

Chemical Reactivity and Transformation Pathways of Bis 2 2 Hydroxyethoxy Ethyl Malonate

Reactions Involving the Ester Functionality

The ester groups in Bis(2-(2-hydroxyethoxy)ethyl) malonate are susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives. These reactions, including hydrolysis, transesterification, and aminolysis, involve the cleavage of the acyl-oxygen bond.

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The hydrolysis of this compound results in the cleavage of one or both ester bonds to yield malonic acid and 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2-(2-hydroxyethoxy)ethanol yield the carboxylic acid.

Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-(2-hydroxyethoxy)ethoxide anion and forming the carboxylic acid, which is deprotonated in the basic medium to form the carboxylate salt. The reaction is typically driven to completion by the formation of this stable salt.

Table 1: Products of Hydrolysis of this compound This table is interactive and can be sorted by clicking on the column headers.

| Reaction Condition | Products |

|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | Malonic acid, 2-(2-hydroxyethoxy)ethanol |

| Basic (e.g., NaOH, H₂O) | Sodium malonate, 2-(2-hydroxyethoxy)ethanol |

Transesterification Reactions with Various Alcohols and Polyols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov For this compound, this reaction can be used to synthesize a variety of other malonate esters. The reaction can be catalyzed by either an acid or a base. patsnap.com

In the acid-catalyzed mechanism, the carbonyl group is protonated, followed by nucleophilic attack from an alcohol molecule. nih.gov In the base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. patsnap.com The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, 2-(2-hydroxyethoxy)ethanol). nih.gov

Given that this compound itself contains hydroxyl groups, intermolecular transesterification can occur, potentially leading to the formation of oligomers or polymers. When reacting with other polyols, such as ethylene (B1197577) glycol or glycerol, cross-linked polymeric materials can be synthesized.

Table 2: Illustrative Transesterification Reactions of this compound This table is interactive and can be sorted by clicking on the column headers.

| Reactant Alcohol/Polyol | Catalyst | Expected Product(s) |

|---|---|---|

| Methanol (B129727) | Acid or Base | Dimethyl malonate, 2-(2-hydroxyethoxy)ethanol |

| Ethanol | Acid or Base | Diethyl malonate, 2-(2-hydroxyethoxy)ethanol |

| Ethylene Glycol | Acid or Base | Polyester (B1180765) network, 2-(2-hydroxyethoxy)ethanol |

| Glycerol | Acid or Base | Cross-linked polyester, 2-(2-hydroxyethoxy)ethanol |

Aminolysis for Amide Formation and Related Derivatives

Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. organic-chemistry.org this compound can react with ammonia, primary amines, or secondary amines to yield the corresponding malonamides. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the ester. organic-chemistry.orgacs.org

This reaction is generally slower than the aminolysis of more reactive acylating agents like acyl chlorides or anhydrides. The rate of reaction is dependent on the nucleophilicity of the amine. While the reaction can proceed without a catalyst, it is often heated to achieve a reasonable reaction rate. The products are typically stable and crystalline compounds.

Table 3: Examples of Aminolysis Reactions with this compound This table is interactive and can be sorted by clicking on the column headers.

| Amine Reactant | Product |

|---|---|

| Ammonia (NH₃) | Malonamide |

| Methylamine (CH₃NH₂) | N,N'-Dimethylmalonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N,N',N'-Tetraethylmalonamide |

| Aniline (C₆H₅NH₂) | N,N'-Diphenylmalonamide |

Reactions at the Methylene (B1212753) Carbon of the Malonate Moiety

The methylene (-CH₂-) group in the malonate core is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons (pKa ≈ 13 for diethyl malonate). libretexts.orgmasterorganicchemistry.com This acidity is the basis for some of the most important reactions of malonate esters, including carbanion formation for alkylation and condensation reactions.

Carbanion Formation and Alkylation Reactions for Chain Extension

Treatment of this compound with a suitable base, such as sodium ethoxide, results in the deprotonation of the α-carbon to form a resonance-stabilized enolate ion (a carbanion). wikipedia.orglibretexts.org This enolate is a potent nucleophile and can participate in Sₙ2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. libretexts.org This sequence is the cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. patsnap.com

The resulting mono-alkylated malonate still possesses one acidic proton on the α-carbon and can undergo a second alkylation with the same or a different alkyl halide to yield a di-alkylated product. wikipedia.orglibretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative produces a carboxylic acid with an extended carbon chain. openochem.org

Table 4: Representative Alkylation Reactions of this compound This table is interactive and can be sorted by clicking on the column headers.

| Base | Alkylating Agent (R-X) | Product Structure (after alkylation) |

|---|---|---|

| Sodium ethoxide | Methyl iodide (CH₃I) | Mono-methylated malonate |

| Sodium ethoxide | Ethyl bromide (CH₃CH₂Br) | Mono-ethylated malonate |

| Sodium ethoxide | Benzyl chloride (C₆H₅CH₂Cl) | Mono-benzylated malonate |

| Sodium ethoxide (2 equiv.) | Methyl iodide (2 equiv.) | Di-methylated malonate |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base (e.g., an amine or its salt). wikipedia.orgthermofisher.com The reaction involves a nucleophilic addition of the malonate carbanion to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The initial step is the formation of the enolate from the malonate ester by the basic catalyst. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is protonated, and subsequent elimination of a water molecule yields the final condensed product. Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com The products of the Knoevenagel condensation are valuable intermediates in the synthesis of a wide range of compounds.

Table 5: Knoevenagel Condensation Products with this compound This table is interactive and can be sorted by clicking on the column headers.

| Carbonyl Compound | Catalyst | Expected Product Type |

|---|---|---|

| Formaldehyde | Piperidine | Alkylidene malonate |

| Benzaldehyde | Piperidine/Acetic acid | Benzylidene malonate |

| Acetone | Pyrrolidine | Isopropylidene malonate |

| Cyclohexanone | Ammonium acetate (B1210297) | Cyclohexylidene malonate |

Reactions of the Terminal Hydroxyl Groups

The this compound molecule possesses two primary terminal hydroxyl (-OH) groups, classifying it as a diol. chemistrysteps.comwikipedia.org These functional groups are key sites for a variety of chemical transformations, particularly in polymer chemistry.

The diol functionality of this compound enables it to act as a monomer in polycondensation reactions to form polyesters. When reacted with dicarboxylic acids, their anhydrides, or their acyl chlorides, a polyester chain is formed through the repeated formation of ester linkages, with the elimination of a small molecule such as water or hydrochloric acid. chemistrysteps.com

The resulting polymers are malonate-based polyesters, which incorporate the unique structural and functional features of the malonate group within the polymer backbone. nih.gov This process is a standard method for creating aliphatic polyesters. nih.gov The reaction can be catalyzed by acids or metal catalysts, such as titanium butoxide or antimony oxide, although the synthesis of malonate polyesters can sometimes present challenges compared to standard polyesterifications. nih.gov

| Co-monomer (Dicarboxylic Acid/Derivative) | Resulting Polyester Type | Key Features |

| Adipic acid | Aliphatic Polyester | Increased flexibility in the polymer chain. |

| Sebacic acid | Aliphatic Polyester | Enhanced hydrophobicity and flexibility. |

| Terephthaloyl chloride | Aromatic-Aliphatic Polyester | Increased rigidity and thermal stability. |

| Maleic anhydride | Unsaturated Polyester | Introduces double bonds for potential cross-linking. |

The hydroxyl groups of this compound can react with isocyanate (-NCO) groups to form urethane (B1682113) linkages (-NH-C(=O)-O-). When a diisocyanate is used as the co-monomer, this reaction leads to the formation of polyurethanes. nih.gov In this context, this compound acts as a polyol, specifically a chain extender or part of the soft segment in the resulting polyurethane structure.

The synthesis can be performed as a one-shot process where all reactants are mixed together, or via a prepolymer method. google.comacs.org The reaction is typically catalyzed by organometallic compounds or tertiary amines. The properties of the resulting polyurethane can be tailored based on the specific diisocyanate used. acs.org For example, aromatic diisocyanates generally impart rigidity, while aliphatic diisocyanates can provide better light stability.

| Diisocyanate Co-monomer | Resulting Polyurethane Type | General Characteristics |

| Methylene diphenyl diisocyanate (MDI) | Aromatic-based Polyurethane | High strength and stiffness. acs.orgcsic.es |

| Toluene diisocyanate (TDI) | Aromatic-based Polyurethane | Commonly used in flexible foams. google.com |

| Hexamethylene diisocyanate (HDI) | Aliphatic-based Polyurethane | Good UV stability and flexibility. rsc.org |

| Isophorone diisocyanate (IPDI) | Aliphatic-based Polyurethane | Excellent light stability and chemical resistance. |

The terminal hydroxyl groups can undergo etherification reactions. For instance, in the presence of a strong base followed by treatment with an alkyl halide (Williamson ether synthesis), the corresponding dialkyl ether can be formed.

Cyclization and Macrocyclization Strategies for Malonate-Based Structures

The bifunctional nature of this compound makes it a potential precursor for various cyclization and macrocyclization strategies.

One approach leverages the reactivity of the active methylene group in an intramolecular version of the malonic ester synthesis, known as the Perkin alicyclic synthesis. wikipedia.org This involves a two-step alkylation. First, the malonate is mono-alkylated with a molecule containing both a halide and a latent leaving group. Alternatively, the malonate can be reacted with a dihalide. Under appropriate conditions, a second, intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic structure. libretexts.org For example, reaction with a 1,n-dihaloalkane could potentially lead to the formation of a cycloalkane ring fused to the malonate core.

Macrocyclization can be achieved by reacting the diol functionality with a dicarboxylic acid derivative (such as a diacyl chloride) under high-dilution conditions. These conditions favor intramolecular reactions over intermolecular polymerization, leading to the formation of large ring structures known as macrocyclic polyesters or macrolactones. The size of the resulting ring would depend on the chain length of the dicarboxylic acid used. These macrocycles are of interest in areas such as host-guest chemistry and the synthesis of crown ether analogues.

Applications of Bis 2 2 Hydroxyethoxy Ethyl Malonate in Advanced Materials Science

Role as a Multifunctional Monomer in Polymer Synthesis

A molecule with the structure of Bis(2-(2-hydroxyethoxy)ethyl) malonate possesses two terminal hydroxyl (-OH) groups and an active methylene (B1212753) group within the malonate ester functionality. This combination of reactive sites could theoretically allow it to function as a versatile monomer in various polymerization reactions.

Design and Synthesis of Novel Polyester (B1180765) Architectures Incorporating Malonate Units

The two hydroxyl groups of this compound would allow it to act as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The flexible ether linkages in the side chains would be expected to impart a degree of flexibility to the resulting polymer backbone.

Theoretically, the synthesis could proceed via standard melt or solution polycondensation techniques. The choice of the co-monomer (the dicarboxylic acid) would significantly influence the final properties of the polyester. For instance, using a rigid aromatic diacid would likely result in a more rigid polymer, while a flexible aliphatic diacid would produce a more elastomeric material.

A hypothetical reaction scheme is presented below:

n HO-(CH₂)₂-O-(CH₂)₂-OOC-CH₂-COO-(CH₂)₂-O-(CH₂)₂-OH + n HOOC-R-COOH → [-O-(CH₂)₂-O-(CH₂)₂-OOC-CH₂-COO-(CH₂)₂-O-(CH₂)₂-O-CO-R-CO-]n + 2n H₂O

Table 1: Hypothetical Properties of Polyesters Derived from this compound and Various Diacids

| Diacid Co-monomer (HOOC-R-COOH) | Expected Polymer Backbone Flexibility | Potential Thermal Properties |

| Adipic Acid (R = -(CH₂)₄-) | High | Low Glass Transition Temperature (Tg) |

| Terephthalic Acid (R = p-C₆H₄) | Low | Higher Glass Transition Temperature (Tg) |

| Sebacic Acid (R = -(CH₂)₈-) | Very High | Very Low Glass Transition Temperature (Tg) |

Development of Polyurethane and Polyether-based Copolymers

The diol functionality of this compound would also make it a suitable candidate for the synthesis of polyurethanes. In this case, it would react with diisocyanates in a polyaddition reaction. The resulting polyurethane would contain the flexible ether and malonate moieties as part of the soft segment.

The general reaction for polyurethane formation would be:

n HO-(CH₂)₂-O-(CH₂)₂-OOC-CH₂-COO-(CH₂)₂-O-(CH₂)₂-OH + n OCN-R'-NCO → [-O-(CH₂)₂-O-(CH₂)₂-OOC-CH₂-COO-(CH₂)₂-O-(CH₂)₂-O-CO-NH-R'-NH-CO-]n

The properties of the resulting polyurethane could be tailored by the choice of the diisocyanate (R'). Aromatic diisocyanates like MDI or TDI would create rigid hard segments, leading to thermoplastic elastomers with distinct soft and hard domains. Aliphatic diisocyanates would result in more flexible and UV-stable polyurethanes.

Synthesis of Hyperbranched and Dendritic Polymers

The structure of this compound does not inherently lend itself to the direct one-step synthesis of hyperbranched polymers as a sole monomer, as it is an A₂ type monomer (two hydroxyl groups). However, it could potentially be modified to create an AB₂ monomer, which is a common building block for hyperbranched polymers. For example, the active methylene group of the malonate could be functionalized with a group that can react with the hydroxyl groups. This would create a monomer with one reactive site of type 'A' and two of type 'B', which could then undergo self-polycondensation to form a hyperbranched structure. Without specific experimental data, this remains a theoretical possibility.

Crosslinking Agent in Polymer Networks and Composites

The active methylene group in the malonate moiety presents a potential site for crosslinking reactions. The protons on this carbon are acidic and can be removed by a base to form a nucleophilic carbanion. This carbanion can then participate in various reactions to form crosslinks between polymer chains.

Covalent Crosslinking Mechanisms and Network Formation

One plausible crosslinking mechanism would be a Michael addition reaction. If the polymer backbone contains electron-deficient double bonds (e.g., from acrylate (B77674) or maleimide (B117702) functionalities), the malonate carbanion could add across these double bonds, forming covalent crosslinks.

Another possibility is through transesterification reactions. Under appropriate conditions (e.g., high temperature and a suitable catalyst), the malonate ester groups could react with hydroxyl groups on adjacent polymer chains, leading to the formation of a crosslinked network.

Influence of Crosslink Density on Polymer Properties

The extent of crosslinking, or crosslink density, would have a profound impact on the properties of the resulting polymer network. Generally, as the crosslink density increases, the following changes in properties are expected:

Mechanical Properties: Tensile strength, modulus, and hardness would increase, while elongation at break would decrease. The material would become more rigid and less flexible.

Thermal Properties: The glass transition temperature (Tg) would increase due to the restricted mobility of the polymer chains.

Swelling Behavior: The ability of the polymer to swell in a solvent would decrease as the crosslink density increases, as the network structure restricts the expansion of the polymer chains.

Table 2: Predicted General Effects of Increasing Crosslink Density on Polymer Properties

| Property | Trend with Increasing Crosslink Density |

| Tensile Strength | Increase |

| Young's Modulus | Increase |

| Elongation at Break | Decrease |

| Hardness | Increase |

| Glass Transition Temperature (Tg) | Increase |

| Solvent Swelling | Decrease |

It is crucial to reiterate that the information presented above is based on general principles of polymer chemistry and does not reflect specific experimental data for this compound.

Precursor for Functional Materials

Development of Photoresponsive Polymer Systems via Malonate Photodegradation

No studies were identified that specifically use this compound in the synthesis of photoresponsive polymers or detail its photodegradation properties for such applications.

Design of Macromolecular Antioxidants from Malonate Derivatives

There is no available research that describes the use of this compound as a precursor or building block for creating macromolecular antioxidants.

Advanced Analytical and Spectroscopic Characterization of Bis 2 2 Hydroxyethoxy Ethyl Malonate and Its Polymeric Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of Bis(2-(2-hydroxyethoxy)ethyl) malonate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons of the malonate core and the repeating ethoxy units. The integration of these signals confirms the ratio of protons, while their multiplicity (splitting pattern) reveals adjacent proton environments.

Malonate Protons (-O-CO-CH₂-CO-O-): This central methylene group is flanked by two carbonyl groups, resulting in a characteristic singlet peak in a predictable downfield region.

Ethoxy Protons (-CO-O-CH₂-CH₂-O-CH₂-CH₂-OH): The four methylene groups in each of the two side chains will appear as distinct triplets, with their chemical shifts influenced by their proximity to the ester, ether, or hydroxyl groups.

Hydroxyl Protons (-OH): The terminal hydroxyl protons typically appear as a broad singlet, and its position can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CO-CH₂-CO- | ~3.4 | Singlet (s) |

| -COO-CH₂- | ~4.3 | Triplet (t) |

| -COO-CH₂-CH₂-O- | ~3.7 | Triplet (t) |

| -O-CH₂-CH₂-OH | ~3.6 | Triplet (t) |

| -CH₂-OH | ~3.5 | Triplet (t) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone and the presence of all functional groups.

Carbonyl Carbon (-C=O): The ester carbonyl carbons will produce a signal in the far downfield region of the spectrum, typically around 165-175 ppm.

Methylene Carbons (-CH₂-): The malonate methylene carbon and the four distinct ethoxy methylene carbons will each give a separate signal in the 40-75 ppm range.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~167 |

| -COO-CH₂- | ~69 |

| -COO-CH₂-CH₂-O- | ~64 |

| -O-CH₂-CH₂-OH | ~72 |

| -CH₂-OH | ~61 |

2D-NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons in the ethoxy chains, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

For polymeric derivatives , NMR remains a vital tool. Broadening of the NMR signals is a clear indicator of polymerization. The technique can be used to determine the degree of polymerization by comparing the signal integrals of the repeating units to those of the end groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups within a molecule.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key absorptions expected for this compound include:

A strong, broad band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the terminal hydroxyl groups.

Strong C-H stretching bands from the methylene groups appearing just below 3000 cm⁻¹.

A very strong and sharp absorption band around 1750-1730 cm⁻¹, which is characteristic of the C=O stretch of the ester groups. Malonate esters often show a split or unusually broad carbonyl band due to vibrational coupling between the two ester groups. cdnsciencepub.com

A prominent C-O stretching band for the ether linkages around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be useful for observing:

C-H stretching vibrations (~2900 cm⁻¹).

The symmetric C=O stretching of the ester groups (~1740 cm⁻¹). researchgate.net

C-C and C-O backbone stretching vibrations in the "fingerprint" region (below 1500 cm⁻¹).

When the monomer is converted to its polymeric derivatives , FTIR and Raman spectroscopy can monitor the reaction. A significant decrease or disappearance of the O-H stretching band would indicate the consumption of the hydroxyl end groups during polyesterification.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 (Broad) | Weak |

| C-H (Alkane) | Stretching | 2950-2850 (Strong) | 2950-2850 (Strong) |

| C=O (Ester) | Stretching | 1750-1730 (Very Strong) | ~1740 (Moderate) |

| C-O (Ether/Ester) | Stretching | 1200-1050 (Strong) | Moderate to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems.

This compound does not possess any significant chromophores. The ester carbonyl groups have n → π* transitions, but these are typically weak and occur at low wavelengths (<220 nm), making them difficult to observe with standard instrumentation. Therefore, the compound is expected to be transparent in the 220-800 nm UV-Vis range.

For certain polymeric derivatives , if the malonate monomer is copolymerized with aromatic monomers or other chromophore-containing units, UV-Vis spectroscopy could then be used to quantify the incorporation of these units into the polymer chain. A study on a related compound, bis(1,3-diazido prop-2-yl)malonate, showed UV absorption due to the azido (B1232118) groups, highlighting how derivatization can introduce UV-active centers. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. It is particularly well-suited for polar, thermally labile molecules like this compound. In positive-ion mode, the compound is expected to be detected primarily as adducts with protons [M+H]⁺, sodium ions [M+Na]⁺, or potassium ions [M+K]⁺.

Predicted ESI-MS Adducts

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₂₁O₈]⁺ | 281.1231 |

| [M+Na]⁺ | [C₁₁H₂₀O₈Na]⁺ | 303.1050 |

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic pattern can be obtained. Based on studies of similar malonate esters, a primary fragmentation pathway would likely involve the cleavage of the ester and ether linkages. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₁H₂₀O₈), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. This is a critical tool for confirming the identity of a newly synthesized compound and assessing its purity.

For polymeric derivatives , techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer are often used to determine the molecular weight distribution, identify the repeating unit mass, and characterize the end groups of the polymer chains.

Chromatographic Separations for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for the characterization of both the monomeric this compound and its subsequent polymeric forms. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase, allowing for detailed analysis of purity and molecular characteristics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the this compound monomer. In this method, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The separation is typically achieved using a reverse-phase C18 column, where nonpolar compounds are retained longer than polar ones. A gradient elution, often with a mobile phase consisting of water and acetonitrile, is employed to effectively separate the target compound from starting materials, by-products, or degradation products. sielc.com

The use of a Photodiode Array (PDA) detector provides a significant advantage over single-wavelength UV detectors. A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is crucial for:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, it is possible to determine if the peak corresponds to a single compound or co-eluting impurities.

Compound Identification: The acquired spectrum of the main peak can be compared against a reference standard of this compound for positive identification.

Quantification of Impurities: The detector can be used to quantify known and unknown impurities by integrating the peak areas at their respective maximum absorbance wavelengths.

Table 1: Illustrative HPLC-PDA Parameters for Purity Analysis of this compound

| Parameter | Condition/Value |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA (200-400 nm) |

| Expected Retention Time | ~12.5 min |

| Purity Assessment | >99.5% (based on peak area) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. mtoz-biolabs.cominfinitalab.com The separation principle is based on the hydrodynamic volume of the polymer chains in solution. The sample is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and passed through a column packed with porous gel beads. infinitalab.com Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying extents and have a longer path, eluting later. aimplas.net

The output from the GPC system is used to determine several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while step-growth polymerizations, typical for polyesters, generally yield PDI values around 2.0.

These parameters are crucial as they directly influence the mechanical and physical properties of the final polymeric material. intertek.com

Table 2: Representative GPC Data for a Polyester (B1180765) Derived from this compound

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 32,000 g/mol |

| Z-Average Molecular Weight (Mz) | 51,000 g/mol |

| Polydispersity Index (PDI) | 2.13 |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the service temperature range, stability, and processing conditions of polymeric materials.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de For polymers derived from this compound, DSC is used to identify key thermal transitions.

Glass Transition Temperature (Tg): This is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com It appears as a step-like change in the heat capacity on the DSC thermogram. The Tg is a critical parameter that often defines the upper-temperature limit for the application of a rigid polymer. hu-berlin.de

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, resulting in a sharp endothermic peak on the DSC curve. researchgate.net

Crystallization Temperature (Tc): Observed upon cooling from the melt, this corresponds to an exothermic peak where the polymer chains organize into ordered crystalline structures.

Table 3: Typical DSC Thermal Properties for a Semi-Crystalline Malonate Polyester

| Thermal Event | Parameter | Temperature (°C) |

|---|---|---|

| Glass Transition | Tg (midpoint) | 45 °C |

| Crystallization (on cooling) | Tc (peak) | 95 °C |

| Melting (on heating) | Tm (peak) | 160 °C |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comyoutube.com This technique is essential for determining the thermal stability and decomposition profile of polymers. researchgate.net A small amount of the polymer is placed on a high-precision balance within a furnace, and the temperature is increased at a constant rate. youtube.com

The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key information can be extracted:

Onset of Decomposition (T_onset): The temperature at which significant weight loss begins, indicating the start of thermal degradation. youtube.com This is a primary indicator of the polymer's thermal stability.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, identified from the peak of the derivative of the TGA curve (DTG curve).

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of char or the presence of inorganic fillers. youtube.com

This information is critical for establishing the processing limits and long-term thermal stability of the polymer. tainstruments.com

Table 4: Illustrative TGA Data for a Malonate-Based Polymer in a Nitrogen Atmosphere

| Parameter | Temperature (°C) | Description |

|---|---|---|

| T_onset (5% weight loss) | 310 °C | Temperature at which 5% of the initial mass is lost. |

| T_max (peak of DTG) | 355 °C | Temperature of the fastest decomposition rate. |

| Residual Mass at 600 °C | ~5% | Percentage of material remaining at high temperature. |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. It is particularly useful for distinguishing between crystalline and amorphous states in polymers. intertek.com When a beam of X-rays is directed at a sample, the rays are scattered by the electrons of the atoms. In a crystalline material, where atoms are arranged in an ordered lattice, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. intertek.com In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo.

For this compound and its polymers, XRD provides insights into:

Degree of Crystallinity: By analyzing the relative areas of the sharp crystalline peaks and the amorphous halo, the percentage of crystalline material in a semi-crystalline polymer can be quantified. intertek.comijert.org

Crystal Structure: The positions of the diffraction peaks (given as 2θ angles) are determined by the spacing between crystal lattice planes (d-spacing), according to Bragg's Law. This allows for the determination of the unit cell parameters of the crystalline phase. bohrium.comresearchgate.net

Polymorphism: XRD can identify if the material exists in different crystalline forms (polymorphs), which can have different physical properties.

Table 5: Hypothetical XRD Peak Data for a Semi-Crystalline Polymer from this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| 17.8° | 4.98 | Medium |

| 21.5° | 4.13 | Strong |

| 23.2° | 3.83 | Strong |

| 25.9° | 3.44 | Weak |

Theoretical and Computational Studies on Bis 2 2 Hydroxyethoxy Ethyl Malonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or matrix effects (in the gas phase). These methods are crucial for determining the most stable three-dimensional arrangement of atoms and for probing the distribution of electrons within the molecule.

The structural flexibility of Bis(2-(2-hydroxyethoxy)ethyl) malonate, primarily due to the rotatable single bonds in its two (2-(2-hydroxyethoxy)ethyl) chains, means it can exist in numerous conformations. Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer.

A thorough conformational analysis would be performed by systematically rotating key dihedral angles and performing a geometry optimization for each starting structure. Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311++G(d,p), are well-suited for this task, providing a good balance between accuracy and computational cost.

The primary goals of this analysis would be:

To identify the global minimum energy conformation, which is the most stable structure of the isolated molecule.

To determine the relative energies of other low-energy conformers.

To investigate the possibility of intramolecular hydrogen bonding between the terminal hydroxyl (-OH) groups and the carbonyl oxygens of the malonate core. Such interactions can significantly influence the molecule's shape and properties.

Illustrative Data: Calculated Relative Energies of Hypothetical Conformers This table illustrates the type of data that a conformational analysis would generate. The values are hypothetical.

| Conformer | Key Feature | Relative Energy (kcal/mol) | O-H···O=C Distance (Å) |

|---|---|---|---|

| 1 (Global Minimum) | Dual intramolecular H-bonds | 0.00 | 2.15 |

| 2 | Single intramolecular H-bond | 1.85 | 2.20 |

| 3 | Extended chain (no H-bonds) | 4.50 | N/A |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. Regions of the molecule with a high HOMO density are prone to electrophilic attack.

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, FMO analysis would likely show that the HOMO is localized on the oxygen atoms of the hydroxyl and ether groups, while the LUMO is concentrated around the carbonyl carbons of the malonate group. This would predict that the molecule is most likely to undergo nucleophilic attack at the carbonyl carbons and electrophilic attack or protonation at the oxygen atoms. From these energies, other chemical descriptors like chemical potential, hardness, and electrophilicity can be calculated to further quantify reactivity.

Illustrative Data: Calculated Quantum Chemical Descriptors This table shows representative quantum chemical parameters derived from FMO analysis. The values are hypothetical.

| Parameter | Definition | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.40 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.20 |

Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Behavior

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the forces between them.

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules like water. Simulations can reveal the structure of the solvation shell and calculate properties like the radial distribution function (RDF) to show the probable distance of water molecules from the solute's functional groups.

Intermolecular Interactions: In a pure liquid state, MD can model how multiple molecules of this compound interact with each other through hydrogen bonding and van der Waals forces. This helps in understanding bulk properties like density and viscosity.

Polymer Behavior: This molecule can be considered a monomer or a building block for polyesters. MD simulations are invaluable for studying the conformational dynamics of a resulting polymer chain, its folding behavior, and its interactions with other polymer chains or surfaces. Insights from simulations on related polyethylene (B3416737) glycol (PEG) systems show that such flexible chains can adopt various conformations that influence the macroscopic properties of the material.

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

DFT is a powerful tool for investigating the detailed pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for the reaction can be mapped.

A relevant reaction to study for this molecule would be its hydrolysis or its participation in a transesterification or polymerization reaction. For instance, the base-catalyzed hydrolysis of one of the ester groups could be modeled. The computational steps would involve:

Optimizing the geometries of the reactants (the malonate and a hydroxide (B78521) ion).

Locating the transition state structure for the nucleophilic attack of the hydroxide on the carbonyl carbon.

Characterizing the tetrahedral intermediate.

Locating the transition state for the departure of the (2-(2-hydroxyethoxy)ethyl) alcoholate.

Optimizing the geometries of the final products.

The calculated activation energies (the energy difference between reactants and transition states) provide a quantitative measure of the reaction rate, allowing for a deep understanding of the reaction's feasibility and kinetics. Studies on similar malonic ester syntheses show this is a robust method for understanding reaction pathways.

Illustrative Data: Calculated Energies for a Hypothetical Hydrolysis Step This table provides an example of energy profiling for a reaction mechanism. Energies are relative to the reactants and are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Malonate + OH- | 0.0 |

| Transition State 1 | Nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral intermediate | -8.2 |

| Transition State 2 | Leaving group departure | +9.8 |

| Products | Carboxylate + Alcohol | -15.0 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. This approach is instrumental in rational drug design and materials science for predicting the properties of new, yet-to-be-synthesized molecules.

To build a QSAR model involving this compound, one would first need a dataset of structurally similar malonate esters with experimentally measured activity (e.g., enzyme inhibition, antibacterial efficacy, or a material property like glass transition temperature).

The process would be as follows:

Data Collection: Synthesize and test a series of malonate derivatives.

Descriptor Calculation: For each molecule in the series, including the title compound, calculate a large number of molecular descriptors. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity.

Validation: Rigorously validate the model to ensure its predictive power using internal (cross-validation) and external (a test set of molecules not used in model creation) techniques.

Once a validated QSAR model is established, it can be used to predict the activity of novel malonate structures in silico, guiding synthetic efforts toward more potent or effective compounds and reducing the need for extensive trial-and-error experimentation.

Degradation Pathways and Mechanisms of Bis 2 2 Hydroxyethoxy Ethyl Malonate and Its Polymeric Analogues

Hydrolytic Degradation under Controlled Conditions

The ester linkages in Bis(2-(2-hydroxyethoxy)ethyl) malonate are susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and the ionic strength of the surrounding medium.

pH-Dependent Hydrolysis Kinetics of Ester Linkages

The hydrolysis of esters is catalyzed by both acids and bases. wikipedia.org Consequently, the rate of degradation of this compound is highly dependent on the pH of the solution. Under acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions (pH > 7), the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. researchgate.net

The hydrolysis of malonate esters, such as diethyl malonate, has been shown to be relatively slow at ambient temperatures but can be accelerated under harsh basic or acidic conditions, especially with heating. researchgate.net For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate was found to be negligible at room temperature in both acidic and basic solutions but proceeded at elevated temperatures. researchgate.net The hydrolysis of malonate diesters proceeds in a stepwise manner, first yielding the monoester and then the fully hydrolyzed malonic acid and the corresponding alcohol.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for a Malonate Diester at 25°C

| pH | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| 2 | Acidic | 1.5 x 10⁻⁸ | ~1.5 years |

| 5 | Weakly Acidic | 5.0 x 10⁻¹⁰ | ~44 years |

| 7 | Neutral | 1.0 x 10⁻¹⁰ | ~220 years |

| 9 | Weakly Basic | 2.0 x 10⁻⁸ | ~1.1 years |

| 12 | Basic | 3.0 x 10⁻⁶ | ~2.7 days |

Influence of Temperature and Ionic Strength on Hydrolysis Rate

Temperature plays a crucial role in the kinetics of hydrolytic degradation. An increase in temperature generally leads to a significant increase in the hydrolysis rate, following the principles of the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature. amanote.com Studies on the hydrolysis of various esters have demonstrated a direct correlation between temperature and the rate of ester bond cleavage. amanote.com For example, the hydrolysis of diethyl malonate is often carried out at elevated temperatures (50-70°C) to achieve a reasonable reaction rate. researchgate.net

The ionic strength of the solution, which is a measure of the concentration of ions, can also influence the rate of hydrolysis. The effect of ionic strength on reaction rates is described by the Brønsted-Bjerrum equation. For reactions involving ions, such as base-catalyzed hydrolysis, changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate. Studies on the hydrolysis of dibasic esters have shown that the nature and concentration of salts in the solution can impact the reaction kinetics. researchgate.net

Table 2: Hypothetical Influence of Temperature and Ionic Strength on the Base-Catalyzed Hydrolysis Rate Constant (k) of a Malonate Diester

| Temperature (°C) | Ionic Strength (M) | Rate Constant (k, M⁻¹s⁻¹) |

| 25 | 0.01 | 0.05 |

| 25 | 0.10 | 0.08 |

| 25 | 0.50 | 0.12 |

| 40 | 0.01 | 0.25 |

| 40 | 0.10 | 0.38 |

| 40 | 0.50 | 0.55 |

| 60 | 0.01 | 1.50 |

| 60 | 0.10 | 2.20 |

| 60 | 0.50 | 3.10 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the general trends of temperature and ionic strength effects on ester hydrolysis.

Enzymatic Degradation and Biotransformation Potential

Enzymes, particularly hydrolases, play a significant role in the biodegradation of esters in biological systems. The ester linkages in this compound and its polymeric analogues are potential substrates for enzymes such as esterases and lipases.

Screening for Esterase and Lipase (B570770) Activity

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are two major classes of enzymes that catalyze the hydrolysis of ester bonds. etasr.com While both act on esters, they generally exhibit different substrate specificities. Esterases preferentially hydrolyze water-soluble esters with short-chain fatty acids, whereas lipases are more active towards water-insoluble esters with long-chain fatty acids. etasr.com

The susceptibility of this compound to enzymatic degradation can be assessed by screening a variety of commercially available and isolated microbial esterases and lipases. High-throughput screening methods, such as agar (B569324) plate assays with emulsified substrates, can be employed to rapidly identify enzymes capable of hydrolyzing this compound. nih.gov In these assays, a clear zone or "halo" forms around a microbial colony or a well containing the enzyme if it possesses hydrolytic activity against the substrate. Studies on the enzymatic degradation of polyesters have successfully utilized such screening techniques to identify novel polyester (B1180765) hydrolases from fungal strains and environmental metagenomes. researchgate.netresearchgate.net

Table 3: Hypothetical Screening of Hydrolases for Activity against a Malonate Diester

| Enzyme Source | Enzyme Type | Substrate | Activity Level |

| Porcine liver | Esterase | This compound | +++ |

| Candida antarctica | Lipase B | This compound | ++ |

| Rhizomucor miehei | Lipase | This compound | + |

| Aspergillus niger | Esterase | This compound | ++ |

| Pseudomonas cepacia | Lipase | This compound | + |